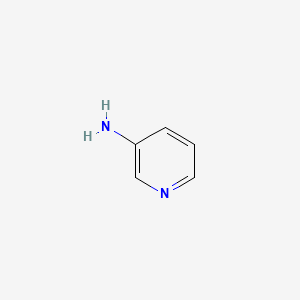

3-Aminopyridine

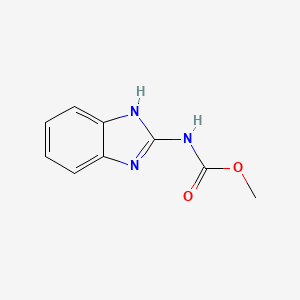

説明

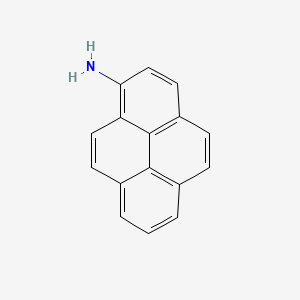

3-Aminopyridine is a useful research compound. Its molecular formula is C5H6N2 and its molecular weight is 94.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Aminopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

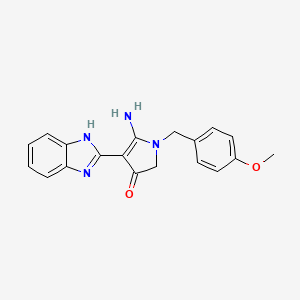

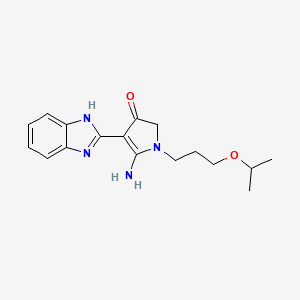

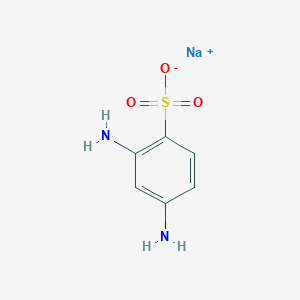

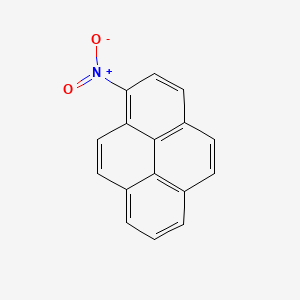

Synthesis of Derivatives

3-Aminopyridine is used in the synthesis of different types of aminopyridine derivatives . The efficient procedure for synthesizing these derivatives has been a subject of recent advances .

Coordination with Metals

3-Aminopyridine has a coordination site with metals, which is an important aspect of its biological activities . This property is being explored in the development of metal complex-based drugs .

Biological Activities

The biological activities of 3-Aminopyridine have been extensively studied due to their interesting properties . The diversity in their pharmacological activities has attracted many researchers .

Basicity and Electric Hindrance

The basicity and electric hindrance of 3-Aminopyridine are important concepts related to the percentage yield of isomeric forms . These properties are being explored in the characterization of aminopyridines .

Noncentrosymmetric Space Group

3-Aminopyridine is used in the synthesis of new compounds and growth of single crystals with noncentrosymmetric space group . These compounds possess highly aligned and stable dipolar NLO chromophores along with certain desired physico-chemical properties .

Detection of Metal Ions

3-Aminopyridine is used in the development of fluorescent molecular probes for the detection of metal ions . These probes have been used for the detection of various metal ions such as Al (III), Fe (III), Zn (II), and Cu (II) .

作用機序

Target of Action

3-Aminopyridine, also known as Dalfampridine, primarily targets potassium channels in the central nervous system . These channels play a crucial role in maintaining the resting membrane potential and repolarizing the cell membrane after action potentials .

Mode of Action

3-Aminopyridine acts as a broad-spectrum potassium channel blocker . It binds more favorably to the open state than the closed state of the potassium channel . In conditions like Multiple Sclerosis (MS), axons progressively lose their myelin sheath, exposing potassium channels. This leads to a leakage of potassium ions, resulting in cell repolarization and a decrease in neuronal excitability . By blocking these channels, 3-Aminopyridine prolongs action potentials, enhancing neuronal signaling .

Biochemical Pathways

The primary biochemical pathway affected by 3-Aminopyridine involves the inhibition of potassium channels . This inhibition results in the elongation of action potentials and heightened release of neurotransmitters, facilitating enhanced neuronal signaling . Additionally, 3-Aminopyridine has been shown to deplete intracellular iron by forming a 3-AP-Fe complex that interferes with iron-associated pathways, particularly ribonucleotide reductase (RNR) .

Pharmacokinetics

3-Aminopyridine is quickly and almost completely absorbed from the gut . It follows a 3-compartment model with first-order elimination, with one compartment representing the plasma and another representing erythrocyte concentrations . Gender has been associated with the volume of distribution, with women having a lower V2 . The oral bioavailability of 3-Aminopyridine is 67 ± 29% .

Result of Action

The primary result of 3-Aminopyridine’s action is the enhancement of neuronal signaling . By blocking potassium channels, it prolongs action potentials and increases the release of neurotransmitters . This can lead to improved motor function in patients with MS . It can also cause acute toxicity, potentially leading to convulsions or seizures .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Aminopyridine. For instance, it is readily absorbed through the skin and the gastrointestinal tract, and is widely distributed in the body, including the brain This suggests that the compound’s action can be influenced by factors such as the patient’s diet, overall health, and the presence of other medications

特性

IUPAC Name |

pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYKNJBYIJFRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73074-20-1 (mono-hydrochloride) | |

| Record name | beta-Aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9047461 | |

| Record name | 3-Pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] Brown solid; [NTP] White to light brown solid with an unpleasant odor; [OSHA] Brown crystalline solid; [Alfa Aesar MSDS], White to yellow-brown crystals with an unpleasant odor. | |

| Record name | 3-Pyridinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

483.8 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

190.4 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.43 [mmHg] | |

| Record name | 3-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

3-Aminopyridine | |

CAS RN |

462-08-8, 462-08-08 | |

| Record name | 3-Aminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-AMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JE8P2L84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

147.2 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

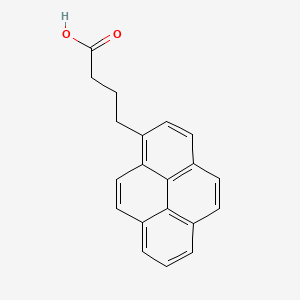

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 3-Aminopyridine riboside acts as an analog of nicotinamide riboside, a crucial compound for the growth of Haemophilus influenzae. It interferes with the NAD utilization pathway, specifically targeting the uptake of nicotinamide riboside by the PnuC transporter. [] Inside the cell, it disrupts essential NAD-dependent processes. []

A: While 3-aminopyridine adenine dinucleotide itself is inhibitory, its mechanism involves degradation into 3-aminopyridine riboside by the bacterium's periplasmic nucleotide pyrophosphatase. [] This riboside derivative is then internalized and exerts the primary inhibitory effect. []

A: Yes, resistance has been observed. Analysis of resistant H. influenzae isolates revealed mutations in the nadR gene, which is involved in NAD biosynthesis and utilization. []

ANone: The molecular formula of 3-aminopyridine is C5H6N2, and its molecular weight is 94.12 g/mol.

ANone: Several spectroscopic methods are valuable, including:

- NMR Spectroscopy: Provides detailed information about the structure and bonding of 3-aminopyridine and its derivatives. [, , , ]

- FTIR Spectroscopy: Useful for identifying functional groups and characterizing metal complexes of 3-aminopyridine. [, , , , ]

- UV-Vis Spectroscopy: Used to study electronic transitions and characterize metal complexes. It is also valuable in analyzing the pH-sensitive color changes of azo dyes derived from 3-aminopyridine. [, , , ]

- Mass Spectrometry: Provides information about the molecular weight and fragmentation patterns of 3-aminopyridine derivatives. [, ]

- Raman Spectroscopy: Can be used to study molecular conformation and phase transitions in liquid crystalline derivatives of 3-aminopyridine. []

A: Yes, 3-aminopyridine is highly hygroscopic and tends to deliquesce at relative humidity levels above 80%. []

A: Formulating 3-aminopyridine as complexes with fatty acids (FA-3AP) significantly reduces its hygroscopicity. These complexes remain stable even at 100% relative humidity. []

ANone: While not directly catalytic itself, 3-aminopyridine serves as a key building block in the synthesis of various compounds, including:

- Oligomers and Polymers: Oxidative polycondensation of 3-aminopyridine yields oligomers and polymers with varying molecular weights. [, ]

- Schiff Bases: 3-Aminopyridine readily reacts with aldehydes, such as salicylaldehyde or vanillin, to form Schiff base ligands. [, , , ]

- Azo Dyes: Diazotization of 3-aminopyridine followed by coupling with aromatic compounds like 1-naphthol produces azo dyes. []

- Heterocyclic Compounds: Cobalt-catalyzed [2+2+2] cycloaddition reactions utilizing ynamides derived from 3-aminopyridine provide a route to complex tricyclic heterocycles. []

A: Yes, density functional theory (DFT) calculations, as implemented in software like DMOL 3, enable the prediction of quantum mechanical and chemical reactivity parameters (e.g., chemical hardness, electrophilicity index). [] These parameters can provide insights into the potential biological activity of 3-aminopyridine and its metal complexes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(2,4-Dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B7737278.png)

![6,7-Dibromobenzo[de]isochromene-1,3-dione](/img/structure/B7737345.png)